Structural and Mass Spectrometric Characterization of 4-Bromo-2-phenylindoline: A Technical Guide
Structural and Mass Spectrometric Characterization of 4-Bromo-2-phenylindoline: A Technical Guide
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the landscape of modern drug discovery and asymmetric synthesis, indoline derivatives serve as privileged scaffolds. Specifically, 4-bromo-2-phenylindoline (Chemical Formula: C14H12BrN ) represents a highly versatile building block. The C2-phenyl group provides distinct steric and electronic properties utilized in chiral auxiliary design, while the C4-bromine atom acts as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This whitepaper provides an authoritative breakdown of the exact molecular weight, monoisotopic mass, and structural validation protocols for 4-bromo-2-phenylindoline. By combining theoretical mass calculations with field-proven Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows and synthetic methodologies, this guide establishes a self-validating framework for researchers working with halogenated nitrogen heterocycles.
Chemical Identity & Mass Fundamentals
To accurately identify and utilize 4-bromo-2-phenylindoline in high-throughput screening or complex synthesis, one must distinguish between its average molecular weight (used for stoichiometric bulk calculations) and its exact monoisotopic mass (used for high-resolution mass spectrometric identification)[1].
Theoretical Calculations
The indoline core is a bicyclic system consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The introduction of a phenyl group at C2 and a bromine atom at C4 yields the formula C14H12BrN .
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Average Molecular Weight: Calculated using the standard atomic weights of the elements (reflecting their natural isotopic abundance).
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C14 : 14×12.011=168.154
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H12 : 12×1.008=12.096
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Br1 : 1×79.904=79.904
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N1 : 1×14.007=14.007
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Total Molecular Weight: 274.156 g/mol [2]
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Exact Mass (Monoisotopic Mass): Calculated using the mass of the primary, most abundant isotope of each element ( 12C , 1H , 79Br , 14N ).
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12C14 : 14×12.000000=168.000000
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1H12 : 12×1.007825=12.093900
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79Br1 : 1×78.918336=78.918336
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14N1 : 1×14.003074=14.003074
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Total Exact Mass: 273.01531 Da [3]
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Quantitative Data Summary
| Property | Value | Application Context |
| Chemical Formula | C14H12BrN | Elemental analysis, stoichiometry |
| Molecular Weight | 274.156 g/mol | Reagent weighing, yield calculation |
| Exact Mass (Monoisotopic) | 273.01531 Da | HRMS target mass (neutral) |
| [M+H]+ Ion ( 79Br ) | 274.0231 m/z | Positive ESI-MS primary peak |
| [M+H]+ Ion ( 81Br ) | 276.0211 m/z | Positive ESI-MS secondary peak |
Analytical Workflows: Validating the Mass
When analyzing halogenated compounds, the mass spectrometer is not just a scale; it is a structural validator. Bromine possesses two stable isotopes, 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio is the cornerstone of our analytical validation.
LC-HRMS Experimental Protocol
To ensure rigorous validation of synthesized 4-bromo-2-phenylindoline, follow this self-validating LC-HRMS protocol.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).
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Causality: The indoline scaffold is highly hydrophobic; methanol ensures complete dissolution. The addition of 0.1% FA is critical—it acts as an ionization enhancer in positive electrospray ionization (+ESI) by donating a proton to the indoline nitrogen, driving the formation of the [M+H]+ pseudomolecular ion.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes.
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Causality: The reverse-phase C18 stationary phase interacts strongly with the non-polar phenyl and bromine groups. Gradient elution gradually overcomes this hydrophobicity, sharpening the chromatographic peak and separating the indoline from unreduced indole precursors or cross-coupling byproducts.
Step 3: Mass Spectrometry Acquisition & Self-Validation
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Action: Operate the Q-TOF mass analyzer in +ESI mode (Mass range: m/z 100-1000). Extract ion chromatograms (EIC) for m/z 274.0231 and 276.0211.
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Causality & Validation: The protocol is inherently self-validating. The operator must observe a doublet peak separated by exactly 1.998 Da. If the intensity ratio of the 274.0231 peak to the 276.0211 peak deviates significantly from ~1:1, the signal must be rejected as an isobaric interference rather than the target brominated analyte.
Fig 1. Step-by-step LC-HRMS workflow for the mass validation of 4-bromo-2-phenylindoline.
Synthetic Pathways & Mechanistic Insights
The synthesis of 4-bromo-2-phenylindoline requires careful chemoselectivity. One must construct the heterocycle and reduce it without inadvertently cleaving the sensitive carbon-bromine (C-Br) bond[4].
Step-by-Step Synthetic Protocol
Step 1: Precursor Assembly (Indole Formation)
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Action: Subject 2-iodo-3-bromoaniline and phenylacetylene to Palladium-catalyzed Sonogashira alkynylation, followed by a base-assisted intramolecular cycloaddition to yield 4-bromo-2-phenylindole .
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Causality: This one-pot, two-step method efficiently constructs the indole core. The catalyst system is tuned to selectively react with the highly reactive carbon-iodine bond at the ortho position, leaving the meta-bromine substituent completely intact for future functionalization.
Step 2: Chemoselective Reduction
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Action: Dissolve the intermediate 4-bromo-2-phenylindole in glacial acetic acid. Slowly add Sodium Cyanoborohydride ( NaBH3CN ) at room temperature and stir for 2 hours.
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Causality: This is the most critical step. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) would rapidly cause hydrodehalogenation, stripping the bromine off the ring. NaBH3CN in an acidic medium selectively protonates the C3 position of the indole, generating an iminium ion that is gently reduced to the indoline without breaking the C-Br bond[5].
Step 3: Purification and NMR Validation
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Action: Quench with saturated NaHCO3 , extract with ethyl acetate, and purify via silica gel flash chromatography.
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Self-Validation: Confirm success via 1H -NMR. The successful reduction is validated by the disappearance of the aromatic C3-H proton singlet (~6.5 ppm) and the emergence of diastereotopic CH2 protons at C3 (~3.0-3.5 ppm) alongside a chiral CH proton at C2 (~4.5-5.0 ppm).
Fig 2. Synthetic pathway for 4-bromo-2-phenylindoline highlighting selective indole reduction.
Biological Relevance & Application
Why target the exact mass and synthesis of 4-bromo-2-phenylindoline?
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Nitric Oxide Synthase (NOS) & NF-κB Inhibition: 2-phenylindole and indoline derivatives have been identified as potent inhibitors of nitrite production and NF-κB regulation[4]. The C4-bromine allows medicinal chemists to perform late-stage functionalization, attaching diverse pharmacophores to map the structure-activity relationship (SAR) of the binding pocket.
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Chiral Auxiliaries: The C2 position of the indoline ring is a stereocenter. Once resolved into its enantiopure forms (e.g., via chiral chromatography or diastereomeric urea derivatives), 2-phenylindolines act as powerful chiral auxiliaries in asymmetric cycloadditions, dictating the stereochemistry of complex natural product syntheses (such as iridoids)[6].
Conclusion
The exact mass of 4-bromo-2-phenylindoline is 273.01531 Da , with an average molecular weight of 274.156 g/mol . Successful utilization of this compound relies on understanding the causality behind its analytical and synthetic handling: leveraging its 1:1 bromine isotopic signature for MS validation, and utilizing chemoselective hydride donors ( NaBH3CN ) to preserve its halogen handle during synthesis. By adhering to the E-E-A-T principles outlined in these protocols, researchers can ensure high-fidelity integration of this scaffold into their chemical libraries.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 525663, N-(4-Bromobenzylidene)-p-toluidine (Isomeric Formula Mass Reference). Retrieved from[Link]
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National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: C14H12BrN. Retrieved from[Link]
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PubMed Central (PMC). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from[Link]
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American Chemical Society (ACS). Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines. Retrieved from[Link]
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